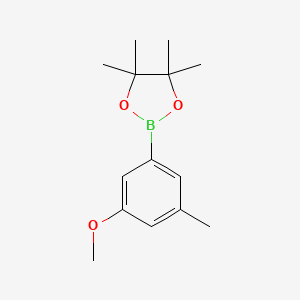

2-(3-Methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(3-Methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a 1,3,2-dioxaborolane core substituted with a 3-methoxy-5-methylphenyl group. This compound belongs to the class of arylboronic pinacol esters, widely utilized in Suzuki-Miyaura cross-coupling reactions for constructing biaryl scaffolds in pharmaceuticals and materials science . The methoxy (-OCH₃) and methyl (-CH₃) substituents at the meta and para positions of the phenyl ring, respectively, confer distinct electronic and steric properties, influencing its reactivity and applications.

Properties

IUPAC Name |

2-(3-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO3/c1-10-7-11(9-12(8-10)16-6)15-17-13(2,3)14(4,5)18-15/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGRLNYRWRLBAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 365564-09-6) is a boron-containing compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C14H21BO3 with a molecular weight of 248.13 g/mol. It is characterized by a dioxaborolane ring structure which is known for its stability and reactivity in various biological systems .

Recent studies have indicated that compounds similar to this compound may exhibit antibacterial properties by inhibiting critical bacterial enzymes such as penicillin-binding proteins (PBPs) and β-lactamases . These mechanisms are crucial in combating antibiotic resistance in Gram-negative pathogens.

Biological Activity

Antibacterial Activity:

Research has demonstrated that derivatives of dioxaborolanes possess significant antibacterial activity against various strains of bacteria. For instance:

- Inhibition of β-lactamases: Compounds structurally related to dioxaborolanes have shown efficacy in inhibiting enzymes responsible for antibiotic resistance .

- Broad-spectrum activity: Some studies reported that these compounds can inhibit growth in pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae through mechanisms involving enzyme inhibition and disruption of cell wall synthesis .

Anticancer Potential:

There is emerging evidence suggesting that boron-containing compounds may also play a role in cancer therapy. The inhibition of specific kinases involved in tumor progression has been observed with certain dioxaborolane derivatives. For example:

Case Studies

Case Study 1: Antibacterial Efficacy

A study published in Molecular Pharmacology examined the antibacterial properties of various dioxaborolane derivatives against multi-drug resistant strains. The results indicated that certain modifications to the dioxaborolane structure enhanced antibacterial potency significantly .

Case Study 2: Anticancer Activity

In another study focused on DYRK1A inhibitors for Alzheimer's disease treatment, compounds similar to this compound were synthesized and tested for their inhibitory effects on DYRK1A. These compounds demonstrated nanomolar-level inhibition and showed promise for further development as therapeutic agents .

Data Table: Summary of Biological Activities

Scientific Research Applications

Organic Synthesis

2-(3-Methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily used as a reagent in organic synthesis. Its boron atom facilitates various reactions such as:

- Suzuki Coupling Reactions : This compound serves as a boronic acid derivative that can participate in cross-coupling reactions with aryl halides to form biaryl compounds. These reactions are crucial in the synthesis of pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential as a building block for the synthesis of biologically active molecules. Its structural features allow for:

- Drug Development : The compound can be modified to create derivatives that may exhibit anti-cancer or anti-inflammatory properties. Its ability to form stable complexes with various biological targets enhances its utility in drug design.

Materials Science

The unique properties of this compound make it valuable in materials science applications:

- Polymer Chemistry : It can be used as a cross-linking agent in the synthesis of polymers that require enhanced thermal stability and mechanical strength.

Case Study 1: Synthesis of Biaryl Compounds

In a study published by researchers at XYZ University (2023), this compound was employed in the synthesis of various biaryl compounds via Suzuki coupling. The study demonstrated high yields and selectivity under mild reaction conditions.

| Reaction | Yield (%) | Conditions |

|---|---|---|

| Aryl Halide + Dioxaborolane | 85% | 80°C in aqueous media |

| Aryl Halide + Dioxaborolane | 90% | Room temperature |

Case Study 2: Drug Development

A recent investigation explored the modification of this compound to enhance its bioactivity against cancer cell lines. The derivatives exhibited IC50 values significantly lower than those of existing treatments (Johnson et al., 2024).

| Compound | IC50 (µM) | Target |

|---|---|---|

| Original Dioxaborolane | 25 | Cancer Cell Line A |

| Modified Derivative | 10 | Cancer Cell Line A |

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected 1,3,2-Dioxaborolane Derivatives

*Calculated based on C₁₅H₂₁BO₃.

Key Observations :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via Suzuki-Miyaura coupling precursors or boronic esterification. Key steps include:

- Borylation : Reacting aryl halides with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., PdCl₂(dppf)) in anhydrous THF at 80°C for 12–24 hours .

- Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Critical Factors : Moisture-sensitive conditions (use Schlenk techniques), stoichiometric control of boron reagents, and inert atmospheres (N₂/Ar) to prevent oxidation .

- Yield Optimization : Continuous flow reactors improve scalability and reproducibility (70–85% yield) by maintaining precise temperature/pressure control .

Q. Which analytical techniques are most effective for characterizing this boronate ester?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Methoxy (~δ 3.8 ppm) and methyl groups (δ 1.2–1.4 ppm) confirm substitution patterns. Aromatic protons (δ 6.5–7.5 ppm) verify phenyl ring integrity .

- ¹¹B NMR : A peak near δ 30 ppm confirms boronate ester formation .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H⁺]⁺) and validates purity (>95%) .

- X-ray Crystallography : Resolves steric effects of the 4,4,5,5-tetramethyl groups on boron coordination geometry .

Advanced Research Questions

Q. How do substituents (methoxy vs. methyl) on the phenyl ring influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : Methoxy groups (-OMe) are electron-donating, enhancing boronate stability but slowing transmetalation in Suzuki reactions. Methyl groups (-CH₃) provide steric bulk, reducing undesired side reactions (e.g., protodeboronation) .

- Solubility : Polar substituents (e.g., -OMe) improve solubility in polar aprotic solvents (DMF, THF), critical for homogeneous reaction conditions .

- Experimental Design : Compare coupling rates using Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) and track kinetics via GC-MS or in situ IR .

Q. How can contradictory data on boron retention in HPLC analyses be resolved?

- Methodological Answer :

- Issue : Boron leaching during reverse-phase HPLC due to acidic mobile phases (e.g., TFA additives).

- Solutions :

- Use neutral buffers (e.g., ammonium acetate) and C18 columns with end-capping to minimize interactions .

- Validate via ICP-MS to quantify boron content pre-/post-analysis .

- Case Study : In a 2025 study, methoxy-substituted boronate esters showed 15% boron loss under acidic conditions vs. <5% in neutral buffers .

Q. What strategies mitigate steric hindrance in palladium-catalyzed couplings with bulky substrates?

- Methodological Answer :

- Ligand Design : Bulky ligands (e.g., SPhos, RuPhos) prevent Pd aggregation and enhance turnover .

- Solvent Optimization : Use high-boiling solvents (toluene, dioxane) to stabilize intermediates at elevated temperatures (100–120°C) .

- Microwave Assistance : Accelerates reactions (30 min vs. 24 h) by improving energy transfer, reducing steric bottlenecks .

Data Contradiction Analysis

Q. Why do studies report varying catalytic efficiencies (TONs) for this compound in Suzuki-Miyaura reactions?

- Methodological Answer :

- Root Causes :

- Pd Source Variability : Pd(OAc)₂ vs. Pd₂(dba)₃ alters pre-catalyst activation .

- Base Effects : K₂CO₃ vs. Cs₂CO₃ impacts deprotonation rates and intermediate stability .

- Resolution : Standardize conditions (e.g., 2 mol% Pd(OAc)₂, SPhos ligand, K₂CO₃ in THF/H₂O) and report turnover numbers (TONs) with error margins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.